1,4-Benzenediamine, N,N,N',N'-tetraphenyl-
Overview
Description
Synthesis Analysis
The synthesis of N,N,N',N'-tetraphenyl-1,4-phenylenediamine involves the preparation of aromatic dibromide precursors followed by coupling reactions. A notable example includes the synthesis of a conjugated polymer using Suzuki coupling, demonstrating the compound's versatility in polymer chemistry (Chen et al., 2010).
Molecular Structure Analysis
The molecular and supramolecular geometries of derivatives of 1,4-benzenediamine are significantly influenced by substituents, leading to diverse geometrical shapes and aggregation properties in crystal structures (Rajput et al., 2007).
Scientific Research Applications
Application in Polymer Particles Preparation and Adsorption Properties
- Summary of the Application : The compound is used in the preparation of polymer particles, which are then used for the adsorption of pollutants from wastewater .
- Methods of Application or Experimental Procedures : Two polymer particles were prepared by the reaction of N,N,N’,N’-tetrakis(4-aminophenyl)-1,4-benzenediamine, 4,4-biphenyldialdehyde, and isophthalaldehyde. The particles were characterized using Scanning Electron Microscopy (SEM), Fourier Transform Infrared Spectroscopy (FTIR), and X-Ray Diffraction (XRD) .
- Results or Outcomes : The removal rates of methylene blue wastewater were 74% for polymer A and 68% for polymer B. After photo-catalytic treatment, the removal rates increased to 84% for polymer A and 74% for polymer B .
Application in Direct Crystallization of Diamine Radical Cations
- Summary of the Application : The compound is used in the direct synthesis of diamine radical cations in crystalline form through oxidation of triphenylamine followed by the formation of a novel C-N bond .
- Methods of Application or Experimental Procedures : The reaction of triphenylamine with TiCl4, TiBr4, or SnCl4 leads to the formation of two products (the radical cations of N,N,N’,N’-tetraphenyl-1,4-benzenediamine or N,N,N’,N’-tetraphenylbenzidine) depending on the oxidizing agent used . The radical species are characterized by single-crystal X-Ray diffraction, electron paramagnetic resonance spectroscopy, and optical spectroscopy .
- Results or Outcomes : The study demonstrated the capture of radical cations of diamines in crystalline form in one step starting with neutral triphenylamine .
Application in Triazine-based Conjugated Microporous Polymers
- Summary of the Application : The compound is used in the construction of triazine-based conjugated microporous polymers .
- Results or Outcomes : The polymers are used for high iodine capture and fluorescence sensing of o-nitrophenol .
Application in Crystal Structure Analysis
properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetraphenylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDUPGAVXNALOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065708 | |
Record name | 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediamine, N,N,N',N'-tetraphenyl- | |
CAS RN |
14118-16-2 | |
Record name | N1,N1,N4,N4-Tetraphenyl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14118-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014118162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, N,N,N',N'-tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetraphenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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